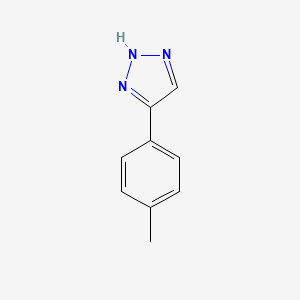

4-(p-Tolyl)-1H-1,2,3-triazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-methylphenyl)-2H-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c1-7-2-4-8(5-3-7)9-6-10-12-11-9/h2-6H,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPCIKQLLQORQCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NNN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60344093 | |

| Record name | 4-(p-Tolyl)-1H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5301-96-2 | |

| Record name | 4-(p-Tolyl)-1H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Computational Characterization of 4 P Tolyl 1h 1,2,3 Triazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of 4-(p-Tolyl)-1H-1,2,3-triazole. Through ¹H, ¹³C, and ¹⁵N NMR, a detailed map of the proton, carbon, and nitrogen environments within the molecule can be assembled. It is important to note that NH-1,2,3-triazoles exist as a mixture of tautomers (1H and 2H), which can influence the observed NMR spectra.

The ¹H NMR spectrum of this compound provides precise information about the chemical environment of the hydrogen atoms. The spectrum is characterized by distinct signals corresponding to the protons of the p-tolyl group and the triazole ring.

The aromatic protons of the p-tolyl ring typically appear as a pair of doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the triazole ring are deshielded and appear at a lower field compared to the protons meta to the triazole ring. The methyl group protons on the tolyl ring appear as a sharp singlet in the upfield region. The proton attached to the C5 carbon of the triazole ring gives rise to a singlet, and its chemical shift is a key indicator of the electronic environment of the heterocyclic ring. A broad signal corresponding to the N-H proton of the triazole ring is also expected, though its chemical shift can be highly variable depending on the solvent, concentration, and temperature.

For a closely related derivative, 1-Benzyl-4-(p-tolyl)-1H-1,2,3-triazole, the ¹H NMR spectrum in CDCl₃ shows the following characteristic signals for the tolyl and triazole moieties rsc.orgrsc.org:

A doublet for the two aromatic protons ortho to the triazole ring at approximately δ 7.71 ppm.

A singlet for the triazole C5-H proton at approximately δ 7.65 ppm.

A doublet for the two aromatic protons meta to the triazole ring at approximately δ 7.23 ppm.

A singlet for the methyl protons at approximately δ 2.39 ppm rsc.org.

For the parent this compound, the signals for the p-tolyl group would be very similar, while the triazole C5-H signal and the additional N-H signal would be defining features.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Triazole N-H | Variable (broad) | Singlet |

| Aromatic (ortho to triazole) | ~7.7 | Doublet |

| Triazole C5-H | ~7.6-8.1 | Singlet |

| Aromatic (meta to triazole) | ~7.2 | Doublet |

The ¹³C NMR spectrum provides essential information about the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal.

The spectrum will show signals for the two carbons of the triazole ring (C4 and C5), the four distinct carbons of the p-tolyl ring (two substituted and two unsubstituted), and the methyl carbon. The C4 carbon of the triazole ring, being directly attached to the aromatic system, appears at a significantly downfield shift. The chemical shifts of the aromatic carbons provide confirmation of the substitution pattern.

Spectral data for the derivative 1-Benzyl-4-p-tolyl-1H-1,2,3-triazole in CDCl₃ reveals the key carbon signals of the shared structural components rsc.org:

The triazole C4 and C5 carbons appear in the range of δ 119-148 ppm.

The quaternary carbon of the tolyl group attached to the triazole appears around δ 127.6 ppm.

The aromatic CH carbons of the tolyl group are observed at approximately δ 129.4 ppm and δ 125.5 ppm.

The quaternary carbon of the tolyl group bearing the methyl substituent is found around δ 137.9 ppm.

The methyl carbon signal appears upfield at approximately δ 21.1 ppm rsc.org.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| Triazole C4 | ~148 |

| p-Tolyl C (ipso to CH₃) | ~138 |

| p-Tolyl C (ipso to triazole) | ~128 |

| p-Tolyl CH | ~129 |

| p-Tolyl CH | ~126 |

| Triazole C5 | ~120 |

¹⁵N NMR spectroscopy is a powerful, albeit less common, technique for directly probing the nitrogen atoms of the triazole ring. It is particularly useful for distinguishing between the possible tautomers (1H and 2H) and isomers (1,4- and 1,5-disubstituted) of 1,2,3-triazoles nih.gov. The chemical shifts of the three nitrogen atoms are highly sensitive to their specific bonding environment within the ring.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as FT-IR, are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The FT-IR spectrum of this compound displays a series of characteristic absorption bands that confirm its structure. Key diagnostic peaks include:

N-H Stretching: A broad band in the region of 3100-3400 cm⁻¹ corresponding to the N-H bond stretching of the triazole ring.

C-H Stretching: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹.

C=C and C=N Stretching: Aromatic C=C ring stretching vibrations are observed in the 1450-1600 cm⁻¹ region. The C=N stretching of the triazole ring also falls within this range.

N=N Stretching: The stretching vibration of the N=N bond in the triazole ring is typically found in the 1400-1450 cm⁻¹ range.

Ring Vibrations: Vibrations corresponding to the triazole ring itself, often referred to as "marker bands," can be identified researchgate.net. For instance, a band around 1222 cm⁻¹ can be attributed to the N-N=N moiety rsc.org.

C-H Bending: Out-of-plane C-H bending for the 1,4-disubstituted benzene ring gives a strong band in the 800-840 cm⁻¹ region rsc.org.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Triazole) | 3100-3400 | Medium-Broad |

| Aromatic C-H Stretch | 3000-3100 | Medium |

| Aliphatic C-H Stretch | 2900-3000 | Medium |

| Aromatic C=C Stretch | 1450-1600 | Medium-Strong |

| N-N=N Asymmetric Stretch | ~1220 | Medium |

Mass Spectrometry

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. The molecular formula of this compound is C₉H₉N₃, corresponding to a molecular weight of approximately 159.19 g/mol nih.gov.

In the mass spectrum, the molecular ion peak (M⁺) is expected to be prominent at m/z 159 nih.gov. A key fragmentation pathway for 1,2,3-triazoles is the elimination of a molecule of nitrogen (N₂, 28 Da) rsc.org. This leads to a significant fragment ion [M - N₂]⁺ at m/z 131. Further fragmentation can occur, but the loss of N₂ is highly characteristic.

GC-MS data for this compound shows prominent peaks at:

m/z 159: Corresponding to the molecular ion [M]⁺.

m/z 130: Likely corresponding to the [M - N₂ - H]⁺ fragment.

m/z 158: Corresponding to the [M - H]⁺ fragment nih.gov.

Table 4: List of Compounds

| Compound Name |

|---|

| This compound |

| 1-Benzyl-4-(p-tolyl)-1H-1,2,3-triazole |

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and elucidating the structure of organic compounds through analysis of their fragmentation patterns. In the EI-MS spectrum of this compound, the molecular ion peak ([M]⁺) is observed at a mass-to-charge ratio (m/z) of 159, which corresponds to its nominal molecular weight. nih.gov

A characteristic fragmentation pathway for 1,2,3-triazole derivatives involves the elimination of a stable dinitrogen molecule (N₂). This process is highly favorable and results in a prominent fragment ion. For this compound, the loss of N₂ (28 Da) from the molecular ion would produce a fragment at m/z 131. Further fragmentation can occur, involving the tolyl group and other parts of the molecule. The analysis of related substituted 1,2,3-triazoles supports this fragmentation pattern, where the loss of N₂ is a dominant feature of the spectrum. rsc.org

Table 1: Key Fragments in the Electron Ionization Mass Spectrum of this compound.

| m/z Value | Proposed Fragment | Description |

|---|---|---|

| 159 | [C₉H₉N₃]⁺ | Molecular Ion ([M]⁺) |

| 158 | [C₉H₈N₃]⁺ | Loss of a hydrogen atom ([M-H]⁺) |

| 131 | [C₉H₉]⁺ | Loss of dinitrogen ([M-N₂]⁺) |

| 130 | [C₉H₈]⁺ | Fragment ion, potentially from further rearrangement |

Note: This table is based on characteristic fragmentation patterns for aryl-1,2,3-triazoles.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement of the parent ion, which allows for the unambiguous determination of its elemental formula. This technique is crucial for confirming the identity of newly synthesized compounds. The calculated monoisotopic mass of this compound (C₉H₉N₃) is 159.079647 Da. nih.govepa.gov

HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would measure the mass of the protonated molecule, [M+H]⁺, with high precision. mdpi.com The expected accurate mass for the [M+H]⁺ ion is 160.08693 Da. uni.lu An experimentally determined mass that matches this value to within a few parts per million (ppm) provides strong evidence for the assigned chemical formula, distinguishing it from other potential structures with the same nominal mass.

Table 2: Accurate Mass Data for this compound.

| Ion Species | Elemental Formula | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| [M]⁺ | C₉H₉N₃ | 159.07965 |

| [M+H]⁺ | C₉H₁₀N₃⁺ | 160.08693 |

Data sourced from PubChem and predicted values. nih.govuni.lu

Electronic and Photophysical Studies

The electronic and photophysical properties of this compound are dictated by the conjugated π-system formed between the p-tolyl group and the triazole ring. These properties are investigated using a suite of spectroscopic and electrochemical techniques.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis absorption spectroscopy measures the electronic transitions within a molecule. The parent 1H-1,2,3-triazole exhibits a strong absorption band around 206 nm, which is attributed to a π → π* electronic transition. nih.gov The introduction of the p-tolyl substituent at the 4-position creates an extended conjugated system, which is expected to cause a bathochromic (red) shift in the absorption maximum (λ_max).

For this compound, the UV-Vis spectrum would be characterized by absorption bands in the ultraviolet region, corresponding to π → π* transitions. The position and intensity of these bands can be influenced by the solvent polarity, a phenomenon known as solvatochromism. In nonpolar solvents, fine vibrational structure may be observed, which often broadens in polar solvents. Studies on similar aryl-substituted triazoles show absorption maxima typically ranging from 250 to 350 nm, depending on the extent of conjugation and the nature of other substituents. mdpi.com

Fluorescence Spectroscopy: Emission Properties and Quantum Yields

Many aryl-substituted 1,2,3-triazole derivatives are known to exhibit fluorescence. nih.gov Upon excitation with light corresponding to its absorption band, this compound is expected to emit light at a longer wavelength. The difference between the absorption maximum (λ_abs) and the emission maximum (λ_em) is known as the Stokes shift. Aryl-triazoles often display significant Stokes shifts, which is a desirable property for applications in materials science and bioimaging. researchgate.net

The fluorescence quantum yield (Φ_F), which represents the efficiency of the emission process, is a critical parameter. It is defined as the ratio of photons emitted to photons absorbed. The quantum yield of triazole derivatives can vary widely, from less than 0.1 to over 0.9, and is highly sensitive to the molecular structure, solvent environment, and temperature. nih.govresearchgate.net For instance, donor-acceptor type triazoles show high fluorescence quantum yields in weakly polar solvents. researchgate.net

Table 3: Hypothetical Photophysical Properties of this compound in Different Solvents.

| Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_F) |

|---|---|---|---|---|

| Hexane | ~275 | ~340 | ~7000 | ~0.35 |

| Dichloromethane | ~280 | ~355 | ~7700 | ~0.20 |

| Acetonitrile | ~282 | ~365 | ~8300 | ~0.15 |

Note: These values are illustrative, based on typical data for related aryl-triazole compounds. nih.govresearchgate.net

Analysis of Excited-State Calculations and Dynamics

Computational chemistry provides indispensable tools for understanding the electronic structure and excited-state behavior of molecules. Methods such as Time-Dependent Density Functional Theory (TD-DFT) are employed to calculate the energies of electronic transitions, which can be correlated with experimental UV-Vis absorption and fluorescence spectra.

These calculations provide insights into the nature of the orbitals involved in the electronic transitions, primarily the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the HOMO is expected to have significant electron density on the p-tolyl ring, while the LUMO may be distributed across the triazole moiety. The energy difference between these orbitals (the HOMO-LUMO gap) is related to the absorption energy.

Furthermore, computational simulations can map out the potential energy surfaces of the excited states to investigate relaxation pathways. rsc.org These studies can identify non-radiative decay channels, such as conical intersections, which can compete with fluorescence and thus reduce the quantum yield. Understanding these dynamics is crucial for the rational design of new triazole derivatives with tailored photophysical properties. rsc.org

Electrochemical Characterization Techniques

Electrochemical methods, particularly cyclic voltammetry (CV), are used to probe the redox properties of molecules. By measuring the potentials at which a compound is oxidized and reduced, CV provides information about the energy levels of the HOMO and LUMO.

In a typical CV experiment for this compound, the oxidation potential would correspond to the removal of an electron from the HOMO, while the reduction potential would relate to the addition of an electron to the LUMO. These experimentally determined potentials can be used to estimate the HOMO and LUMO energy levels using empirical equations that correlate them to a reference standard (e.g., ferrocene/ferrocenium). These results can then be compared with those obtained from quantum-chemical calculations and optical spectroscopy to build a comprehensive electronic structure profile. The characterization of polymeric films of triazole derivatives has been successfully performed using techniques like cyclic voltammetry and electrochemical impedance spectroscopy. nih.gov

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-Benzyl-4-phenyl-1H-1,2,3-triazole |

| 1-Benzyl-4-(p-tolyl)-1H-1,2,3-triazole |

| 5-aryl-4-arylethynyl-1H-1,2,3-triazoles |

| 2-aryl-1,2,3-triazoles |

| 1,4,5-triaryl-1,2,3-triazoles |

| 2,2′-(1-phenyl-1H-1,2,4-triazole-3,5-diyl)diphenol |

Computational Chemistry Approaches

Computational chemistry has emerged as a powerful tool in the study of molecular systems, offering profound insights into the structural, electronic, and reactive properties of chemical compounds. For derivatives of this compound, computational methods, particularly Density Functional Theory (DFT) and molecular docking, have been instrumental in elucidating their behavior at the molecular level. These approaches not only complement experimental findings but also guide the design of new derivatives with tailored properties.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to predict the molecular and electronic properties of triazole derivatives, providing a theoretical framework to understand their reactivity and potential applications.

DFT calculations are pivotal in determining the electronic characteristics of this compound derivatives. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand the molecule's reactivity. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. nih.gov

Theoretical studies on various 1,2,3-triazole derivatives have shown that the nature and position of substituents on the triazole and p-tolyl rings significantly influence these electronic parameters. For instance, the introduction of electron-donating or electron-withdrawing groups can modulate the HOMO-LUMO gap, thereby tuning the compound's electronic properties. nih.gov Computational analyses provide valuable data on parameters like ionization potential, electron affinity, chemical hardness, and softness, which are essential for predicting the chemical behavior of these molecules.

Table 1: Calculated Electronic Parameters for 1,2,4-Triazole (B32235) Derivatives using DFT

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Derivative 7a | -7.128 | -1.491 | 5.637 |

| Derivative 7b | -6.973 | -1.358 | 5.615 |

| Derivative 7c | -7.144 | -2.526 | 4.618 |

Data sourced from a DFT study on N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives, which share the triazole core structure and demonstrate the utility of DFT in predicting electronic properties. nih.gov

The most common and efficient method for the synthesis of 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". beilstein-journals.orgmdpi.com DFT calculations have been extensively employed to unravel the mechanistic details of this reaction. These studies have provided insights into the structures of intermediates and transition states, helping to explain the high regioselectivity and efficiency of the catalytic cycle. nih.govacs.org

Computational investigations have explored the role of the copper catalyst, the nature of the solvent, and the electronic effects of substituents on the azide (B81097) and alkyne reactants. For the formation of triazoles involving p-tolyl azide, DFT studies can elucidate the reaction pathway, including the coordination of the copper catalyst to the alkyne, the formation of a copper acetylide, and the subsequent cycloaddition with the azide. nih.gov These theoretical models help in optimizing reaction conditions to achieve higher yields and purity of the desired this compound derivatives. The computational analysis suggests that dinuclear copper intermediates are often favored in the catalytic cycle. nih.gov

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding mode of a ligand to a protein's active site.

Molecular docking studies have been instrumental in identifying and optimizing 1,2,3-triazole derivatives as potential inhibitors of various enzymes. These in silico studies predict the binding affinity and interaction patterns of ligands within the active site of a biological target. For derivatives of this compound, docking simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, with amino acid residues of the target protein.

For example, docking studies on triazole-based compounds have been performed against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets in Alzheimer's disease research. nih.govresearchgate.net These studies help in understanding the structural basis of inhibition and guide the design of more potent inhibitors. The binding energy values obtained from docking provide a qualitative measure of the binding affinity.

Table 2: Molecular Docking Results of Triazole Derivatives against KDM5A

| Compound | Binding Affinity (kcal/mol) |

| Triazole Derivative 700 | -11.042 |

| Triazole Derivative 91 | -10.5 (approx.) |

| Triazole Derivative 449 | -10.2 (approx.) |

| Doxorubicin (B1662922) (Reference) | -9.0 (approx.) |

This data is from a virtual screening of triazole-like ligands against the KDM5A enzyme, a target in cancer therapy, showcasing the potential of these compounds as enzyme inhibitors. cal-tek.eu

By visualizing the docked poses of this compound derivatives within an enzyme's active site, researchers can elucidate the potential mechanisms of inhibition. nih.gov The interactions observed in docking simulations can explain the structure-activity relationships (SAR) seen in experimental assays. For instance, the p-tolyl group might engage in hydrophobic interactions within a specific pocket of the active site, while the triazole ring could form hydrogen bonds with key residues.

Molecular docking has been used to study the inhibition of various enzymes by triazole derivatives, including those involved in cancer and microbial infections. cal-tek.eupensoft.net These studies have successfully predicted the binding modes and have been crucial in the rational design of new, more effective enzyme inhibitors. The insights gained from these computational analyses are invaluable for the development of novel therapeutic agents based on the this compound scaffold.

Molecular Dynamics Simulations for Binding Potential Analysis

The process begins with the ligand-receptor complex, often obtained from molecular docking, placed in a simulated physiological environment. bio-protocol.org This involves solvating the complex in a water box and adding counterions to neutralize the system, mimicking cellular conditions. bio-protocol.orgnih.gov The system then undergoes energy minimization to resolve any steric clashes, followed by a controlled heating and equilibration phase to reach a stable temperature and pressure. nih.gov Finally, a production MD simulation is run for a specific duration, typically ranging from nanoseconds to microseconds, during which the trajectory of all atoms is recorded. pensoft.netnih.gov

Analysis of the resulting trajectory provides critical insights into the binding potential:

System Stability: The stability of the ligand within the binding pocket is a primary indicator of a viable interaction. This is commonly assessed by calculating the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms over the simulation time. A low and stable RMSD value suggests that the ligand maintains a consistent and stable binding mode. rsc.orgnih.gov Conversely, large fluctuations in RMSD may indicate an unstable interaction. rsc.org

Binding Free Energy Calculation: To quantify the binding affinity, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are employed. nih.govfrontiersin.org These techniques calculate the binding free energy (ΔG_bind) by analyzing snapshots from the MD trajectory. pensoft.net A more negative ΔG_bind value signifies a stronger and more favorable binding interaction. pensoft.net These calculations decompose the total binding energy into its constituent parts, such as van der Waals, electrostatic, and solvation energies, revealing the key forces driving the interaction. nih.govfrontiersin.org

Interaction Analysis: The MD trajectory is meticulously analyzed to identify and quantify the specific interactions between the this compound derivative and the amino acid residues of the target protein. mdpi.com This includes tracking the formation and duration of hydrogen bonds, hydrophobic contacts, and π-π stacking interactions. mdpi.comnih.gov Identifying residues that form persistent and strong interactions is crucial for understanding the structural basis of binding and for guiding further structural modifications to enhance potency. nih.gov

The data derived from these simulations are instrumental in validating docking results, ranking derivatives by their binding potential, and providing a dynamic rationale for their observed biological activity.

Interactive Data Tables

This table presents hypothetical MM/PBSA binding free energy data for a series of derivatives targeting a model protein kinase. The energy components help to understand the nature of the binding forces. A lower ΔG_bind indicates a higher predicted binding affinity.

| Derivative | ΔG bind (kcal/mol) | Van der Waals Energy (kcal/mol) | Electrostatic Energy (kcal/mol) | Solvation Energy (kcal/mol) |

| Parent Compound | -45.85 | -55.20 | -18.55 | 27.90 |

| Derivative A (-OH) | -52.15 | -58.10 | -25.75 | 31.70 |

| Derivative B (-Cl) | -48.30 | -60.90 | -15.50 | 28.10 |

| Derivative C (-NH2) | -55.60 | -57.40 | -32.10 | 33.90 |

Data is hypothetical and for illustrative purposes only.

This table details the specific amino acid residues of a target protein that form significant, lasting interactions with a hypothetical this compound derivative during a 100 ns MD simulation. High occupancy indicates a stable and persistent interaction.

| Interacting Residue | Interaction Type | Occupancy (%) |

| LYS 88 | Hydrogen Bond | 85.4 |

| LEU 140 | Hydrophobic | 98.2 |

| PHE 155 | π-π Stacking | 75.1 |

| VAL 95 | Hydrophobic | 92.5 |

| ASP 157 | Hydrogen Bond | 60.8 |

Data is hypothetical and for illustrative purposes only.

Applications in Materials Science and Polymer Chemistry

Development of 4-(p-Tolyl)-1H-1,2,3-Triazole as Ligands for Metal Complexes

The nitrogen-rich 1,2,3-triazole ring of this compound serves as an excellent ligand for coordinating with a variety of metal ions. This has paved the way for the synthesis of novel metal complexes with diverse applications, ranging from photoluminescent materials to catalysts.

Phenyl-triazole derivatives, including those structurally related to this compound, have been successfully employed as versatile cyclometalating ligands in the synthesis of cationic iridium(III) complexes. nih.gov These complexes are of particular interest due to their photoactive properties, which can be finely tuned. nih.govbohrium.com The synthesis often involves the "click" chemistry approach, specifically the Huisgen 3+2 dipolar cycloaddition, to create a variety of bidentate ligands with different substituents on the triazole moiety. nih.govmdpi.com

By varying the ligands, researchers have prepared a library of luminescent ionic iridium complexes and studied their photophysical properties. nih.govmdpi.com The versatility of the phenyl-triazole ligands allows for different chelation modes, such as C^N and C^C:, which in turn enables the synthesis of not only typical bis-heteroleptic complexes but also the less common tris-heteroleptic analogues. nih.govbohrium.com This flexibility provides a straightforward method for controlling the chemical and physical properties of the resulting iridium(III) complexes. nih.govmdpi.com The emission properties and redox potentials of these complexes can be effectively fine-tuned by the choice of different ligands, leading to materials with potential applications in areas like organic light-emitting diodes (OLEDs) and sensors. bohrium.com For instance, complexes have been synthesized that exhibit luminescence from blue to red with quantum yields as high as 60%. acs.org

A notable example involves the use of 1-methyl-4-phenyl-1H-1,2,3-triazole as a cyclometalating ligand. nih.govacs.org The synthesis of this ligand can be achieved through a multi-step process starting from sodium azide (B81097) and methyl iodide, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with phenylacetylene. nih.govacs.org

Table 1: Examples of Iridium(III) Complexes with Phenyl-Triazole Ligands

| Complex Type | Ancillary Ligands | Key Feature | Reference |

| Bis-heteroleptic | 4,4′-di-tert-butyl-2,2′-bipyridine | Common architecture | nih.govbohrium.com |

| Tris-heteroleptic | tert-butyl isocyanide | Less explored, unique properties | nih.govbohrium.com |

| Ionic Iridium Complexes | Adamantane, methyl, β-cyclodextrin, ursodeoxycholic acid substituents | Tunable photophysical properties | nih.govmdpi.com |

The rigid structure and coordinating ability of 1,2,3-triazole derivatives make them suitable building blocks for metal-organic frameworks (MOFs). MOFs are a class of porous materials with a crystalline structure composed of metal ions or clusters coordinated to organic ligands. 1,2,3-triazolate-based ligands have been of growing interest for constructing MOFs, such as the MFU-4-type, due to their adaptable side ligands and metal sites. uni-augsburg.de

While direct use of this compound in MOFs is a specific area of ongoing research, the broader class of triazole-based ligands has been extensively used. uni-augsburg.de These MOFs have shown significant potential in applications such as gas storage and separation, catalysis, and drug delivery. uni-augsburg.de The introduction of functional groups, such as the p-tolyl group, onto the triazole ring can influence the properties of the resulting MOF, including its porosity, stability, and selectivity. The synthesis of such MOFs can involve reacting the triazole-based ligand with a metal salt under suitable conditions to form the crystalline framework. google.com

Integration into Sequence-Defined Oligomers and Polymers

The 1,2,3-triazole linkage, readily formed via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, has become a powerful tool in polymer chemistry for creating well-defined oligomers and polymers. rsc.org This reaction is highly efficient and regioselective, yielding the 1,4-disubstituted triazole isomer. mdpi.com

One of the most significant applications of the 1,2,3-triazole unit in polymer and medicinal chemistry is its use as a bioisostere for the amide bond. mdpi.comunimore.it The 1,4-disubstituted 1,2,3-triazole ring mimics the trans-amide linkage in peptides, possessing a similar distance between substituents and a comparable dipole moment. unimore.itresearchgate.net This mimicry allows for the creation of peptidomimetics with enhanced stability against enzymatic degradation, a common limitation for natural peptides as therapeutic agents. mdpi.comnih.gov

The replacement of an amide bond with a triazole ring can lead to peptidotriazoles that maintain or even improve biological activity while having better pharmacokinetic properties. mdpi.com The triazole unit is stable to hydrolysis, oxidation, and reduction, making it a robust replacement for the more labile amide bond. mdpi.comunimore.it

Table 2: Comparison of trans-Amide and 1,4-Disubstituted 1,2,3-Triazole

| Feature | trans-Amide | 1,4-Disubstituted 1,2,3-Triazole |

| Conformation | Planar | Planar |

| Dipole Moment | ~3.5 D | ~5 D |

| H-bond Acceptor | Carbonyl oxygen | N-3 atom |

| H-bond Donor | Amide N-H | C-5 H (weak) |

| Stability | Susceptible to hydrolysis | High chemical stability |

Beyond serving as an amide bond mimic, the 1,2,3-triazole linkage is also employed as a stable and rigid linker to connect various natural monomers, such as amino acids, sugars, and nucleosides. rsc.org This approach allows for the synthesis of complex biomimetic structures with precise control over the sequence and spacing of the monomer units. The CuAAC reaction is compatible with a wide range of functional groups found in natural monomers, making it an ideal ligation method. mdpi.com For example, glycopolymers have been synthesized using a 4-vinyl-1,2,3-triazole monomer, creating stable linkages between the sugar and the polymer backbone. nih.gov

In addition to biomimetic applications, this compound and related monomers can be used to construct entirely synthetic, non-biomimetic polytriazoles. researchgate.net These polymers are synthesized through step-growth polymerization of bifunctional monomers containing both an azide and an alkyne group, or by the reaction of diazide and dialkyne monomers. researchgate.net The resulting polytriazoles possess a backbone composed of repeating triazole units, which imparts rigidity, thermal stability, and specific electronic properties to the material.

The properties of these polytriazoles can be tailored by the choice of the substituents on the triazole ring. For instance, incorporating sulfur and aromatic groups can increase the refractive index of the polymer, making them suitable for optical applications. researchgate.net The synthesis of functionalized 4-vinyl-1,2,3-triazoles as monomers for polymerization has also been explored, leading to polymers with diverse potential applications. researchgate.net

Optoelectronic Material Applications

The unique electronic properties of the 1,2,3-triazole ring, combined with the electronic characteristics of the p-tolyl group, make this compound and its derivatives valuable components in the field of optoelectronics. These materials are investigated for their potential in light-emitting and light-harvesting applications.

High-Performance Fluorophores for UV/Blue-Light Emission

Derivatives of 1,2,3-triazole are recognized for their fluorescent properties, which can be tuned by the nature of the substituents on the triazole ring. nih.gov The incorporation of aromatic groups, such as the p-tolyl moiety, can enhance π-conjugation, leading to materials with strong luminescence. While specific data for the parent this compound is not extensively detailed in isolation, studies on substituted 1,2,3-triazoles demonstrate their potential as fluorophores. For instance, pyrene derivatives featuring 1,2,3-triazole units exhibit high fluorescence quantum yields, ranging from 71–81%. nih.gov The synthesis of various 4,5-bis(arylethynyl)-1,2,3-triazoles has produced a class of fluorescent labels whose optical properties, including absorption and emission maxima, are highly dependent on the substituents attached to the triazole core. nih.gov This tunability is key to developing fluorophores for specific applications.

Research into highly luminescent 4H-1,2,4-triazole derivatives has shown that these compounds can exhibit high quantum yields of emitted photons, making them suitable for optoelectronic applications. mdpi.comresearchgate.netnih.gov The general principle extends to 1,2,3-triazole systems where the electronic interplay between the triazole ring and its substituents governs the photophysical behavior. The presence of nitrogen atoms in the heterocyclic ring influences the electron distribution and can improve intramolecular electron transport, which is beneficial for fluorescence. mdpi.comresearchgate.net

Table 1: Photophysical Properties of Selected Triazole-Based Fluorophores

| Compound Class | Excitation Maxima (λex, nm) | Emission Maxima (λem, nm) | Quantum Yield (Φ) | Reference |

|---|---|---|---|---|

| Pyrene-Triazole Derivatives | Not specified | Not specified | 71-81% | nih.gov |

| 4,5-Bis(arylethynyl)-1,2,3-triazoles | 299-302 | 447-609 | Not specified | nih.gov |

This table presents data for classes of triazole derivatives to illustrate the fluorescent potential of the triazole core.

Components in Organic Light-Emitting Diodes (OLEDs)

The development of efficient and stable blue-emitting materials remains a critical challenge in OLED technology. mdpi.com Triazole derivatives are promising candidates for this purpose due to their electronic properties and thermal stability. mdpi.com They can be incorporated into various roles within an OLED, including as emitters, hosts, or electron-transporting materials.

While information on the direct use of this compound in OLEDs is limited, related structures have shown significant success. For example, platinum(II) complexes using a 4-phenyl-4H-1,2,4-triazole derivative as an ancillary ligand have been developed for highly efficient green OLEDs. nih.gov One such device achieved a maximum external quantum efficiency (EQE) of 26.90%. nih.gov This demonstrates that the triazole moiety can facilitate charge trapping and contribute to excellent device performance. nih.gov

Furthermore, bipolar molecules containing carbazole (donor) and imidazole/triazole (acceptor) units are effective as deep-blue emitters. mdpi.com The design of such molecules aims to balance charge injection and transport, leading to high efficiency and color purity. Recent advancements have produced deep-blue OLEDs with record-breaking external quantum efficiencies of up to 41.3% and 43.4%. chemrxiv.org

Table 2: Performance of OLEDs Incorporating Triazole Derivatives

| Device Type / Emitter Class | Max. EQE (%) | CIE Coordinates (x, y) | Emission Color | Reference |

|---|---|---|---|---|

| Platinum(II) Complex with 4-phenyl-4H-1,2,4-triazole ligand | 26.90 | Not specified | Green | nih.gov |

| Carbazole-π-imidazole Derivative (non-doped) | 4.43 | (0.159, 0.080) | Deep-Blue | mdpi.com |

| Delayed Fluorescence Material | 41.3 | (0.14, 0.15) | Deep-Blue | chemrxiv.org |

Design and Construction of Light-Harvesting Systems (LHSs)

Artificial light-harvesting systems mimic natural photosynthesis by capturing light energy and transferring it to a reaction center. Supramolecular assemblies that utilize Förster resonance energy transfer (FRET) are a primary strategy for creating these systems. chemrxiv.org The design of an efficient LHS requires components (donors, acceptors, relays) with well-matched absorption and emission spectra to ensure efficient energy transfer. chemrxiv.org

The tunable photophysical properties of triazole derivatives make them attractive candidates for components in LHSs. By modifying the substituents on the triazole ring, their absorption and emission characteristics can be tailored to overlap with other chromophores in the system. A sequential two-step LHS has been constructed using a deep blue-emitting indole derivative as a donor, a green-emitting tetraphenylethylene-based tricycle as a relay, and Nile red as the terminal acceptor, achieving a high energy-transfer efficiency of 98.59%. chemrxiv.org While this compound is not explicitly mentioned in this system, its potential as a UV/blue fluorophore suggests it could be integrated into similar FRET-based systems as an energy donor or a component of a larger chromophoric relay molecule.

Other Industrial Applications

Beyond optoelectronics, the chemical stability and UV-absorbing properties of the triazole ring lend themselves to other industrial uses.

Photo-stabilizers

Polymers like polystyrene are susceptible to degradation upon exposure to UV radiation. To enhance their lifespan, UV-stabilizers are added to the polymer matrix. Heterocyclic compounds, including 1,2,4-triazoles, are known to be effective UV absorbers and play a significant role in the photostabilization of plastics. researchgate.net They function by absorbing harmful UV radiation and dissipating it as heat, thus protecting the polymer from photochemical damage. A study focused on synthesizing heterocyclic compounds containing a 1,2,4-triazole (B32235) ring demonstrated their activity as photostabilizers for polystyrene when exposed to UV light for 300 hours. researchgate.net Given the structural and electronic similarities, 1,2,3-triazole derivatives such as this compound are expected to exhibit comparable UV-absorbing properties, making them potential candidates for use as photo-stabilizers in various materials.

Dyes

The chromophoric nature of aromatic and heterocyclic compounds makes them fundamental building blocks for synthetic dyes. The electronic structure of this compound, featuring a π-conjugated system across the tolyl and triazole rings, allows it to absorb light in the UV-visible spectrum. By functionalizing this core structure, its color and properties can be modified. For instance, new fluorescent dyes with a Donor-Acceptor-Donor (D-A-D) architecture have been synthesized using 9-(p-tolyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole as the donor unit. nih.gov The inclusion of the p-tolyl group in these complex dye molecules highlights its utility as a component in tuning the electronic and, consequently, the photoluminescent properties of the final dye molecule. nih.gov This suggests that the simpler this compound can serve as a valuable intermediate or scaffold in the synthesis of more complex dyes for various applications.

Lubricants

The chemical compound this compound, a derivative of tolyltriazole (B104456), has been identified for its utility as a multifunctional additive in lubricant compositions. While its primary role is recognized as a corrosion inhibitor and metal deactivator, research also points towards its potential to enhance the lubricity and anti-wear properties of lubricants. These characteristics are crucial for improving the efficiency and extending the operational life of machinery by reducing friction and protecting surfaces from wear and degradation.

Tolyltriazole and its derivatives are particularly effective in protecting non-ferrous metals, such as copper and its alloys, which are common components in various mechanical systems. They function by forming a stable, passive film on metal surfaces, which acts as a barrier against corrosive agents present in the lubricant or the operational environment. This protective film is noted for its thermal stability, allowing it to remain effective even at elevated temperatures often encountered in heavy machinery.

While extensive research detailing the specific tribological performance of this compound is limited in publicly available literature, the broader class of triazole derivatives has been investigated for their lubricating properties. These studies provide valuable insights into the potential performance of this compound as a lubricant additive.

Detailed Research Findings

Research into triazole derivatives as lubricant additives has demonstrated their effectiveness in reducing friction and wear. A notable study on a synthesized Jeffamine-triazole derivative for water-based lubricants showcased significant improvements in tribological properties. This research provides a strong indication of the potential lubricating capabilities of triazole compounds like this compound.

In this study, the Jeffamine-triazole derivative was tested as an additive in distilled water for both steel/steel and steel/aluminum contacts. The findings revealed that the additive could significantly reduce the coefficient of friction (COF) and enhance wear resistance. The mechanism behind this improvement is attributed to the adsorption of the triazole derivative onto the metal surfaces. The nitrogen atoms in the triazole ring are believed to facilitate this adsorption, creating a stable and dense protective film. This film not only prevents direct contact between the sliding surfaces, thus reducing friction and wear, but also provides corrosion inhibition. researchgate.net

The concentration of the additive was found to be a critical factor in its performance. For instance, in steel/aluminum contacts, the anti-friction property was improved by 64% with a 2 wt.% concentration of the Jeffamine-triazole derivative compared to distilled water alone. researchgate.net Similarly, the wear resistance for the steel/aluminum contact was improved by a remarkable 88.2% at the same concentration. researchgate.net

These findings underscore the potential of triazole derivatives to act as effective multifunctional lubricant additives, providing both anti-wear and anti-corrosion benefits. While this data is for a related derivative, it suggests that this compound likely possesses similar functional attributes. Patents also support the use of tolyltriazole-derived esters as lubricity and anti-wear additives in lubricating oils and greases, with recommended concentrations typically ranging from 0.001 to 10 wt.%. google.com

Below are data tables summarizing the key findings from the study on the Jeffamine-triazole derivative, which serve as a representative example of the performance of triazole-based lubricant additives.

Data Tables

Table 1: Friction Reduction with Jeffamine-Triazole Derivative Additive

| Contact Pair | Additive Concentration (wt.%) | Coefficient of Friction (COF) | Friction Reduction Rate (%) |

| Steel/Steel | 0 (Distilled Water) | ~0.48 | - |

| Steel/Steel | 2 | ~0.13 | 72.7 |

| Steel/Aluminum | 0 (Distilled Water) | ~0.36 | - |

| Steel/Aluminum | 2 | ~0.13 | 70.2 |

This table illustrates the significant reduction in the coefficient of friction when a 2 wt.% concentration of a Jeffamine-triazole derivative is added to water, for both steel/steel and steel/aluminum contacts.

Table 2: Wear Resistance Improvement with Jeffamine-Triazole Derivative Additive

| Contact Pair | Additive Concentration (wt.%) | Wear Scar Diameter (mm) | Wear Resistance Improvement (%) |

| Steel/Aluminum | 0 (Distilled Water) | ~1.25 | - |

| Steel/Aluminum | 2 | ~0.15 | 88.2 |

This table demonstrates the substantial improvement in wear resistance for steel/aluminum contacts with the addition of a 2 wt.% concentration of a Jeffamine-triazole derivative, as indicated by the significant decrease in the wear scar diameter.

Derivatization Strategies and Hybrid Compound Design

Development of Hybrid Compounds with Diverse Pharmacophores

Pyrazoline-1,2,3-Triazole Hybrids

The combination of pyrazoline and 1,2,3-triazole rings has yielded hybrid compounds with significant cytotoxic properties. A series of pyrazolo-triazole hybrids were designed and synthesized by coupling 1,3-diphenyl pyrazole (B372694) and triazole scaffolds to create (1-benzyl-1H-1,2,3-triazol-4-yl)(1,3-diphenyl-1H-pyrazol-4-yl)methanones. These compounds were evaluated for their anticancer activity against a panel of human cancer cell lines, including HT-29 (colon), PC-3 (prostate), A549 (lung), and U87MG (glioblastoma). Several of the synthesized hybrids demonstrated moderate to potent inhibition of cell growth. Notably, compounds 17 , 23 , and 29 from this series showed promising cytotoxicity with IC50 values ranging from 0.86 to 3.72 μM. mdpi.com Mechanistic studies on U87MG cells indicated that these compounds induce apoptosis through the mitochondrial pathway, evidenced by the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2. mdpi.com

Another study focused on the synthesis of pyrazoline derivatives linked to a triazole nucleus, with substituents mimicking the combretastatin-A4 (CA-4) structure, a known tubulin polymerization inhibitor. The anticancer potential of these hybrids was assessed, and compound 12c was identified as the most active against the HepG2 human liver carcinoma cell line, with a GI50 value of 6.7 μM. Interestingly, an intermediate chalcone (B49325), 11c , exhibited even greater cytotoxicity against the DU145 prostate cancer cell line, with a GI50 of 1.3 μM. Both compounds were found to disrupt the cell cycle at the G2/M phase and inhibit tubulin polymerization, ultimately leading to apoptosis. doaj.org

A separate series of pyrazoline derivatives were synthesized and evaluated for their antiproliferative activity against HepG-2, HeLa, and A549 cancer cell lines. Among these, 3-(4-fluorophenyl)-5-(3,4,5-trimethoxythiophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (1b ) and 3-(4-chlorophenyl)-5-(3,4,5-trimethoxythiphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (2b ) demonstrated the most significant activity against HepG-2 cells, with IC50 values of 6.78 μM and 16.02 μM, respectively. zsmu.edu.ua Further investigation revealed that compound 1b induced G2/M phase cell cycle arrest and apoptosis in HepG-2 cells. zsmu.edu.ua

Table 1: Cytotoxic Activity of Selected Pyrazoline-1,2,3-Triazole Hybrids

| Compound | Cancer Cell Line | IC50/GI50 (μM) |

| 17 | HT-29, PC-3, A549, U87MG | 0.86 - 3.72 |

| 23 | HT-29, PC-3, A549, U87MG | 0.86 - 3.72 |

| 29 | HT-29, PC-3, A549, U87MG | 0.86 - 3.72 |

| 12c | HepG2 | 6.7 |

| 11c | DU145 | 1.3 |

| 1b | HepG-2 | 6.78 |

| 2b | HepG-2 | 16.02 |

Thiazole-1,2,3-Triazole Derivatives

The hybridization of thiazole (B1198619) and 1,2,3-triazole moieties has been explored for the development of new anticancer agents. In one study, a series of thiabendazole-derived 1,2,3-triazole compounds were synthesized using a click chemistry approach. These compounds were screened for their in vitro antiproliferative activity against three human cancer cell lines: HT29 (colon), MDA-MB-231 (breast), and SKBR3 (breast). Compound 4g from this series demonstrated significant activity against all tested cell lines, with IC50 values ranging from 1.28 to 7.72 μg/mL. Further investigation revealed that compound 4g induces apoptosis in MCF-7 and MDA-MB-231 cells by activating caspases 3 and 7. doaj.org

Another research effort involved the synthesis of 1,2,3-triazole amides bearing a thiazole moiety. The anticancer activity of these compounds was evaluated by the National Cancer Institute (NCI) against a panel of 60 human cancer cell lines. While many of the synthesized compounds showed slight activity, compound 25 was notably active against the K-562 leukemia cell line and the SK-MEL-5 melanoma cell line, with growth percentages of 21.47% and 23.91%, respectively. nih.gov

Table 2: Anticancer Activity of Selected Thiazole-1,2,3-Triazole Derivatives

| Compound | Cancer Cell Line(s) | Activity Metric | Value |

| 4g | HT29, MDA-MB-231, SKBR3 | IC50 | 1.28 - 7.72 μg/mL |

| 25 | K-562 (Leukemia) | Growth Percent | 21.47% |

| 25 | SK-MEL-5 (Melanoma) | Growth Percent | 23.91% |

Oxadiazole-1,2,3-Triazole Conjugates

The conjugation of 1,3,4-oxadiazole (B1194373) and 1,2,3-triazole rings has led to the development of potent anticancer agents, particularly those targeting thymidylate synthase (TS), an enzyme crucial for DNA synthesis. A series of nine hybrids containing these two moieties were synthesized and evaluated for their anticancer and TS inhibitory activities. Compounds 12 and 13 from this series showed remarkable inhibition of MCF-7 (breast cancer) and HCT-116 (colorectal cancer) cell lines. Specifically, compound 12 was four times more potent than the standard drug 5-fluorouracil against MCF-7 cells. In terms of TS inhibition, compounds 12 and 13 exhibited IC50 values of 2.52 μM and 4.38 μM, respectively, which were superior to the standard drug pemetrexed (IC50 = 6.75 μM). nih.gov

In a different study, a library of 1,2,3-triazole-incorporated thymol-1,3,4-oxadiazole derivatives was synthesized and tested for anticancer and antimicrobial activities. Several compounds displayed significant antiproliferative activity. Among them, compound 9 was the most potent against MCF-7, HCT-116, and HepG2 cell lines, with IC50 values of 1.1 μM, 2.6 μM, and 1.4 μM, respectively. These compounds are also believed to exert their anticancer effects through the inhibition of thymidylate synthase. nih.gov

A new library of 1,2,3-triazole-incorporated 1,3,4-oxadiazole-triazine derivatives was designed and synthesized, showing remarkable anticancer activity against a panel of cancer cell lines. Compound 9d , which features a 4-pyridyl moiety, demonstrated exceptional activity against PC3 (prostate), A549 (lung), MCF-7 (breast), and DU-145 (prostate) cell lines, with IC50 values of 0.17 μM, 0.19 μM, 0.51 μM, and 0.16 μM, respectively. researchgate.net

Table 3: Anticancer Activity of Selected Oxadiazole-1,2,3-Triazole Conjugates

| Compound | Cancer Cell Line(s) | IC50 (μM) |

| 12 | MCF-7, HCT-116 | Not specified for cell lines, TS inhibition IC50 = 2.52 |

| 13 | MCF-7, HCT-116 | Not specified for cell lines, TS inhibition IC50 = 4.38 |

| 9 | MCF-7, HCT-116, HepG2 | 1.1, 2.6, 1.4 |

| 9d | PC3, A549, MCF-7, DU-145 | 0.17, 0.19, 0.51, 0.16 |

Quinoline-1,2,3-Triazole Systems

The molecular hybridization of quinoline (B57606) and 1,2,3-triazole has produced compounds with a broad spectrum of biological activities, including anticancer and antimicrobial effects. A series of novel quinoline-benzimidazole hybrids featuring a triazole linker were synthesized and evaluated for their antiproliferative activity. These compounds showed varying degrees of cytotoxicity, with IC50 values ranging from 0.18 to over 100 μM across different cell lines. Compound 9c , which has a methoxy group on the benzimidazole moiety, displayed the highest cytotoxicity. nih.gov

In another study, quinoline-1,2,3-triazole-aniline hybrids were synthesized and evaluated for their antitubercular and anti-HIV potential. Compounds 11g , 11h , and 11i exhibited promising in vitro activity against the wild-type HIV-1 subtype B, with IC50 values of 0.388 μM, 0.01032 μM, and 0.167 μM, respectively. Notably, compound 11h was nine times more active than the reference drug AZT. tandfonline.com

The synthesis of 1,2,3-triazole-based polyaromatic compounds containing a chloroquinoline moiety via click chemistry has also been reported. These hybrids were screened for their antibacterial, antifungal, and cytotoxic activities. The most potent antifungal compounds demonstrated minimum inhibitory concentration (MIC) values in the range of 0.35-0.63 μM against Saccharomyces cerevisiae without showing any cytotoxicity. nih.gov

Table 4: Biological Activity of Selected Quinoline-1,2,3-Triazole Systems

| Compound | Biological Target/Activity | IC50/MIC (μM) |

| 9c | Antiproliferative (various cell lines) | 0.18 to >100 |

| 11g | Anti-HIV-1 | 0.388 |

| 11h | Anti-HIV-1 | 0.01032 |

| 11i | Anti-HIV-1 | 0.167 |

| Most active antifungal | Saccharomyces cerevisiae | 0.35 - 0.63 |

Coumarin-1,2,3-Triazole Hybrids

The conjugation of coumarin (B35378) with a 1,2,3-triazole moiety has led to the development of hybrid molecules with significant potential as anticancer and enzyme inhibitory agents. A series of new 1,2,3-triazole-coumarin-glycosyl hybrids were synthesized and evaluated for their anticancer activity. Compounds 8 , 10 , 16 , and 21 showed promising activity against various human cancer cell lines. The most potent of these, compound 10 , exhibited a significant cytotoxic effect on MCF-7 cells with an IC50 of 19.6 μM. nanobioletters.com Further studies on compounds 8 and 10 revealed excellent inhibitory activity against EGFR, VEGFR-2, and CDK-2/cyclin A2 kinases, with IC50 values in the sub-micromolar range. nanobioletters.com

Another study focused on the synthesis of coumarin-1,2,3-triazole hybrids with a benzenesulfonate moiety. These compounds were also evaluated for their biological activities. The synthesis typically involves a Pechmann cyclization to form the coumarin core, followed by the introduction of a propargyl group and subsequent click reaction with an appropriate azide (B81097).

The synthesis of coumarin-1,2,3-triazole hybrids obtained from the natural furocoumarin peucedanin has also been reported. These compounds were evaluated for their in vitro antibacterial activity. Certain coumarin-benzoic acid hybrids, such as 4c and 42c , showed promising activity against Staphylococcus aureus strains.

Table 5: Anticancer and Enzyme Inhibitory Activity of Selected Coumarin-1,2,3-Triazole Hybrids

| Compound | Target/Cell Line | IC50 (μM) |

| 10 | MCF-7 | 19.6 |

| 8 | EGFR, VEGFR-2, CDK-2/cyclin A2 | 0.22, 0.93, 0.24 |

| 10 | EGFR, VEGFR-2, CDK-2/cyclin A2 | 0.12, 0.79, 0.15 |

Isoflavone-1,2,3-Triazole Derivatives

The hybridization of isoflavones with the 1,2,3-triazole ring has been investigated as a strategy for developing novel anticancer agents. A new series of 1,2,3-triazole linked isoflavone (B191592) derivatives were synthesized and evaluated for their anticancer properties against human prostate (PC3 and DU-145), lung (A549), and breast (MCF-7) cancer cell lines. Many of the tested compounds displayed good anticancer activity, with IC50 values ranging from 0.02 to 20.6 μM. Notably, compounds 9a , 9b , 9c , 9d , and 9j were found to be more potent than the standard chemotherapeutic drug etoposide.

Another study involved the synthesis of flavone-1,2,3-triazole hybrids from chrysin and kaempferol. These compounds were evaluated for their antiproliferative effects against 60 human cancer cell lines. The mono-hybrid derivative 8 was active against HeLa cells, while the bis-hybrid derivative 10 was more potent and active against both HeLa and SiHa cell lines, with a sub-micromolar IC50 value against HeLa cells.

The synthesis of genistein-1,2,3-triazole hybrids has also been explored. Click reaction of genistein alkylazides with a propargylated compound yielded hybrids that were evaluated for their antiproliferative activity. Compound 6a showed activity against SW480 and SW620 colon cancer cell lines with IC50 values of 62.73 and 50.58 μM, respectively.

Table 6: Anticancer Activity of Selected Isoflavone-1,2,3-Triazole Derivatives

| Compound | Cancer Cell Line(s) | IC50 (μM) |

| 9a, 9b, 9c, 9d, 9j | PC3, DU-145, A549, MCF-7 | 0.02 - 20.6 |

| 8 | HeLa | Active (IC50 not specified) |

| 10 | HeLa, SiHa | Sub-micromolar against HeLa |

| 6a | SW480, SW620 | 62.73, 50.58 |

Rhodanine-1,2,3-Triazole Scaffolds

The molecular design of hybrid molecules combining a rhodanine (B49660) moiety with a triazole ring has been investigated for potential anti-inflammatory and anticancer activities. A series of novel 2-{5-[2-(2,6-dichlorophenylamino)-benzyl]-4H-1,2,4-triazol-3-ylsulfanyl}-N-(4-oxo-2-thioxothiazolidin-3-yl)-acetamides and their 5-arylidene derivatives were synthesized. These compounds were evaluated for their anti-inflammatory effects in a rat carrageenan edema model and for their antitumor activity in vitro against a panel of 60 cancer cell lines. The study identified several hit compounds with both anti-inflammatory and anticancer properties against cell lines of melanoma, leukemia, non-small cell lung cancer, colon cancer, CNS cancer, ovarian cancer, renal cancer, and breast cancer. doaj.orgnih.gov

The synthesis of these hybrid molecules is a key aspect of their development. The general synthetic route involves the preparation of the rhodanine and triazole precursors, followed by their conjugation. For example, the synthesis of 5-arylidene rhodanine derivatives can be achieved through a Knoevenagel condensation of various aromatic or heteroaromatic aldehydes with rhodanine. The triazole component can be synthesized through established methods and then linked to the rhodanine scaffold.

Table 7: Biological Activity of Rhodanine-Triazole Scaffolds

| Compound Series | Biological Activity |

| 2-{5-[2-(2,6-dichlorophenylamino)-benzyl]-4H-1,2,4-triazol-3-ylsulfanyl}-N-(4-oxo-2-thioxothiazolidin-3-yl)-acetamides and their 5-arylidene derivatives | Anti-inflammatory and anticancer activity against various cancer cell lines |

Pyrazole-1,2,3-Triazole Compounds

The molecular hybridization of the 1,2,3-triazole scaffold with a pyrazole nucleus represents a significant strategy in medicinal chemistry for the development of novel compounds with diverse biological activities. jst.go.jpnih.gov Pyrazole and its derivatives are known to exhibit a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, anticancer, and antioxidant activities. nih.govarkat-usa.org The 1,2,3-triazole ring, often synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," serves as a versatile linker that can enhance the biological profile of the resulting hybrid molecule through favorable interactions with biological targets. nih.govacs.org

A key synthetic approach involves designing molecules that incorporate both heterocyclic systems. For instance, new 1,2,3-triazole-appended bis-pyrazoles have been designed and synthesized through a molecular hybridization approach. acs.org The synthesis of these hybrids often begins with the preparation of aryl-1,2,3-triazolyl aldehydes from corresponding anilines. The anilines undergo diazotization followed by treatment with sodium azide to form aryl azides. These azides then react with propargyl alcohol in a click reaction to yield aryl-1,2,3-triazolyl methanol, which is subsequently oxidized to the desired aldehyde precursor. nih.gov

In a specific example directly relevant to the 4-(p-tolyl)-1H-1,2,3-triazole scaffold, researchers have synthesized 4,4'-((1-(p-Tolyl)-1H-1,2,3-triazol-4-yl)methylene)bis(3-methyl-1H-pyrazol-5-ol). This compound and its analogues were evaluated for various biological activities, demonstrating the successful application of this derivatization strategy. nih.gov Other research has focused on synthesizing novel N-pyridylpyrazole derivatives that contain 1,2,3-triazole moieties, which have shown promising insecticidal and fungicidal activities. jst.go.jp These syntheses also commonly employ the Huisgen cycloaddition reaction to link the pyrazole and triazole components. jst.go.jp

The resulting pyrazole-1,2,3-triazole hybrids have been investigated for a range of biological effects. Studies have reported compounds with significant antifungal, antioxidant, and anticancer activities. arkat-usa.orgacs.org For example, a series of 1,2,3-triazole-appended bis-pyrazoles exhibited broad-spectrum antifungal activity against multiple fungal strains, including Candida albicans and Aspergillus niger. acs.org

| Compound Class | Synthetic Method | Key Precursors | Reported Activities | Reference |

|---|---|---|---|---|

| N-pyridylpyrazole derivatives with 1,2,3-triazole moieties | Huisgen cycloaddition | N-pyridylpyrazole moiety, Aromatic azides | Insecticidal, Fungicidal | jst.go.jp |

| 1,2,3-Triazole-appended bis-pyrazoles | Molecular hybridization via click chemistry | Aryl-1,2,3-triazolyl aldehydes, Pyrazole precursors | Antifungal, Antioxidant | nih.govacs.org |

| Pyrazole–1,2,3-triazole hybrids | Metal-free multicomponent reaction | Aldehydes, Phenacyl bromides, Sodium azide | Anticancer | arkat-usa.org |

| Multi-substituted pyrazole–triazole hybrids | Copper-catalyzed azide–alkyne cycloaddition (CuAAC) | Triazenylpyrazoles, Alkynes | General library synthesis for drug discovery | nih.govresearchgate.net |

Introduction of Chalcogen-Naphthoquinones into 1,2,3-Triazole Structures

A promising and innovative derivatization strategy involves the creation of molecular hybrids that incorporate organochalcogens, naphthoquinones, and 1,2,3-triazoles. nih.gov This approach aims to combine the distinct and potent properties of each moiety into a single chemical entity. Naphthoquinones are known for their photophysical capabilities, acting as fluorophores useful in biomedical applications, while organochalcogen compounds and 1,2,3-triazoles are recognized for their broad biological activities. nih.govrsc.org

The synthesis of these complex hybrids is efficiently achieved through a regioselective copper-catalyzed azide–alkyne cycloaddition (CuAAC) reaction. nih.gov A general protocol involves the reaction between a propargylated naphthoquinone (such as propargylated lawsone) and various chalcogen-azides. nih.gov This 1,3-dipolar cycloaddition, typically catalyzed by Cu(I) generated in situ from CuSO₄·5H₂O and sodium ascorbate (B8700270), proceeds in a mixed solvent system like CH₂Cl₂:H₂O at room temperature. nih.gov This method has been used to produce a novel series of chalcogen-naphthoquinone-1,2,3-triazole hybrids with yields of up to 81%. nih.govresearchgate.net

The resulting hybrid molecules have been subjected to comprehensive analysis, including structural elucidation, and evaluation of their photophysical and electrochemical properties. nih.govrsc.org These studies provide critical insights into the excited state behaviors and redox properties of the molecules, which are essential for their potential application in developing advanced materials such as highly sensitive optical sensors, organic light-emitting diodes (OLEDs), and energy storage systems. nih.gov The research demonstrates that the combination of these three scaffolds can generate novel and potent hybrids with distinctive and multifaceted attributes. nih.govrsc.org

The synthetic protocol allows for the introduction of various substituents on the organochalcogen moiety, including both electron-donating and electron-withdrawing groups, to study their effects on the properties of the final molecule. nih.gov

| Compound Series | General Structure | Synthetic Strategy | Key Intermediates | Yield Range | Reference |

|---|---|---|---|---|---|

| Chalcogen-naphthoquinones-1,2,3-triazoles (11a–j) | 1,2,3-Triazole linking a naphthoquinone and an organochalcogen moiety | Copper-catalyzed azide–alkyne cycloaddition (CuAAC) | Propargylated lawsone (alkyne), Chalcogen-azides | Up to 81% | nih.govresearchgate.net |

Q & A

Basic Research Question

- Co-solvent systems : Use DMSO:PBS (≤10%) or cyclodextrin inclusion complexes to enhance aqueous solubility .

- Derivatization : Introduce polar groups (e.g., -OH, -COOH) via post-synthetic modifications while retaining bioactivity .

- LogP optimization : Balance hydrophilicity by substituting p-tolyl with methoxy or halogen groups .

What strategies improve deuteration efficiency in this compound analogs?

Advanced Research Question

- Deuterated precursors : Synthesize 5-deutero-1-phenyl-D5-4-(p-tolyl)-1H-1,2,3-triazole via CuAAC using deuterated alkynes/azides .

- Isotopic exchange : React triazoles with D₂O under acidic/basic catalysis (e.g., NaOD in DMF) .

- Validation : Quantify deuteration via ²H NMR and isotopic mass shifts in HRMS .

How do synthetic routes for this compound hybrids compare in scalability and yield?

Basic Research Question

- Solid-phase synthesis : Achieve >95% purity for peptide-triazole conjugates but requires specialized resins .

- Solution-phase CuAAC : Scalable to gram-scale with column-free purification (e.g., precipitation in hexane) .

- Microwave-assisted : Reduce reaction times (1–2 hours) but limited to small batches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.